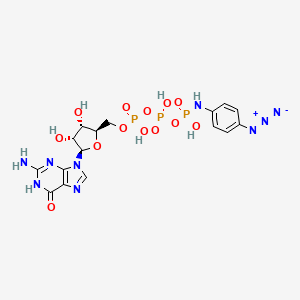

GTP gamma-4-azidoanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60869-76-3 |

|---|---|

Molecular Formula |

C16H20N9O13P3 |

Molecular Weight |

639.3 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(4-azidophenyl)phosphonamidic acid |

InChI |

InChI=1S/C16H20N9O13P3/c17-16-20-13-10(14(28)21-16)19-6-25(13)15-12(27)11(26)9(36-15)5-35-40(31,32)38-41(33,34)37-39(29,30)23-8-3-1-7(2-4-8)22-24-18/h1-4,6,9,11-12,15,26-27H,5H2,(H,31,32)(H,33,34)(H2,23,29,30)(H3,17,20,21,28)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

OIEPSMNDOZUCOC-SDBHATRESA-N |

Isomeric SMILES |

C1=CC(=CC=C1NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

GTP gamma-4-Azidoanilide: A Technical Guide to its Application in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Photoaffinity Labeling of GTP-Binding Proteins

GTP gamma-4-azidoanilide (AAGTP) is a crucial tool in molecular biology for the identification and characterization of GTP-binding proteins, also known as G-proteins. This synthetic analog of guanosine triphosphate (GTP) is engineered with two key modifications: a 4-azidoanilide group at the gamma-phosphate and resistance to hydrolysis. These features make it an invaluable probe for photoaffinity labeling.[1][2]

The azido group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues in the GTP-binding pocket of a protein.[3] This creates a stable, irreversible link between AAGTP and the G-protein it is bound to. The hydrolysis-resistant nature of the analog ensures that it remains in the active, GTP-bound state for a sufficient duration to perform the photo-crosslinking.

By employing a radiolabeled version of AAGTP, typically with phosphorus-32 ([α-³²P]this compound), researchers can specifically tag and subsequently identify G-proteins within complex biological samples such as cell membranes.[2]

Applications in G-Protein Research

The primary application of this compound is to identify which specific G-protein alpha subunits are activated by G-protein coupled receptors (GPCRs) in their native membrane environment.[1] This technique allows for the elucidation of signaling pathways by directly linking a receptor to its downstream G-protein effector.

For instance, studies have utilized this photoaffinity label to identify G-proteins involved in various signaling cascades, such as the 40 kDa G-protein coupled to the cholecystokinin receptor in pancreatic acinar cells and the Gq class of G-proteins activated by vasopressin in liver plasma membranes.

Quantitative Binding Data

The binding of this compound to G-protein alpha subunits is not uniform and is influenced by factors such as the specific G-protein subtype and the concentration of magnesium ions. The following table summarizes the known binding characteristics of AAGTP to various Gα subunits.

| Gα Subunit | Binding of this compound | Optimal Mg²⁺ Concentration for Binding | Reference |

| Gαo | Binds effectively | ~100 µM | [1][4] |

| Gαi2 | Binds effectively | ~100 µM | [1][4] |

| Gαs | Requires millimolar concentrations of Mg²⁺ for significant binding | Millimolar (mM) range | [1][4] |

| Gαz | Binds very poorly compared to GTPγS | Not significantly affected | [1][4] |

Experimental Protocols

Synthesis of [α-³²P]this compound

The synthesis of radiolabeled AAGTP is a critical first step for many applications. A detailed procedure can be found in publications by Offermanns et al. (1991). The process generally involves the enzymatic synthesis of [α-³²P]GTP from [α-³²P]ATP and subsequent chemical modification to introduce the 4-azidoanilide group.

Photoaffinity Labeling of G-Proteins in Membrane Preparations

This protocol outlines the general steps for photoaffinity labeling of G-proteins in a membrane preparation using [α-³²P]this compound.

1. Membrane Preparation:

-

Isolate cell membranes from the tissue or cell line of interest using standard differential centrifugation techniques.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

2. Binding Reaction:

-

In a microcentrifuge tube, combine the membrane preparation (typically 50-100 µg of protein) with the desired concentrations of ligands (e.g., agonists or antagonists for the GPCR of interest).

-

Add [α-³²P]this compound to a final concentration in the nanomolar to low micromolar range.

-

The total reaction volume is typically kept small (e.g., 50-100 µL).

-

Incubate the reaction mixture on ice or at a specified temperature (e.g., 30°C) for a sufficient time to allow for nucleotide exchange and binding (e.g., 10-30 minutes).

3. UV Cross-linking:

-

Place the reaction tubes in a chilled metal block or on ice to maintain a low temperature.

-

Expose the samples to UV light at a wavelength of 254 nm. The duration and intensity of the UV exposure need to be optimized for the specific experimental setup but can range from a few minutes to longer periods. A typical setup might involve a handheld UV lamp placed directly above the open tubes.

4. Sample Preparation for Analysis:

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to denature the proteins.

5. Analysis:

-

Separate the labeled proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled G-protein subunits (autoradiography).

-

The molecular weight of the labeled bands can be used to identify the Gα subunit. Further identification can be achieved by immunoprecipitation with specific antibodies prior to electrophoresis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the G-protein activation cycle and the experimental workflow for photoaffinity labeling.

References

- 1. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Analysis of GTP-binding protein function with a photoaffinity GTP analog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-Azido guanosine | 60921-30-4 | Benchchem [benchchem.com]

- 4. Subtype-specific binding of azidoanilido-GTP by purified G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of GTP Gamma-4-Azidoanilide in G-Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of GTP gamma-4-azidoanilide (GTPγAN) in the photoaffinity labeling of G-protein alpha (Gα) subunits. This technique is a powerful tool for identifying and characterizing receptor-G-protein interactions and for studying the activation state of G-proteins in various cellular systems.

Core Mechanism of Action

This compound is a photoreactive and hydrolysis-resistant analog of guanosine triphosphate (GTP). Its mechanism of action in G-protein labeling is a two-stage process:

-

Reversible Binding: In its inactive state, the G-protein heterotrimer consists of Gα, Gβ, and Gγ subunits, with GDP bound to the Gα subunit. Upon activation of a G-protein coupled receptor (GPCR), the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. GTPγAN, as a GTP analog, competitively binds to the nucleotide-binding pocket of the activated Gα subunit. This binding is initially reversible.

-

Covalent Crosslinking: The 4-azidoanilide group on the gamma-phosphate of GTPγAN is a photoactivatable moiety. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azide group is converted into a highly reactive nitrene intermediate. This nitrene rapidly forms a stable covalent bond with nearby amino acid residues within the GTP-binding pocket of the Gα subunit. This irreversible crosslinking permanently labels the Gα subunit that was in an activated state.

The hydrolysis-resistant nature of the phosphoroamidate bond between the beta and gamma phosphates of GTPγAN ensures that the analog remains bound to the Gα subunit for a sufficient duration to allow for photoactivation, preventing its premature dissociation.

Data Presentation: Quantitative Parameters of GTPγAN-Gα Interaction

The interaction of GTPγAN with different Gα subunits exhibits specificity, which is crucial for its application in identifying the G-proteins involved in specific signaling pathways. The following tables summarize the available quantitative data on this interaction.

| Gα Subunit | Optimal Mg²⁺ Concentration for Binding | Qualitative Binding Affinity | Reference |

| Gαs | Millimolar (mM) range | Moderate | [1] |

| Gαi2 | ~100 µM | High | [1] |

| Gαo | ~100 µM | High | [1] |

| Gαz | Not determined | Very Poor | [1] |

| Parameter | Value | Conditions | Reference |

| Apparent Ka for m-AcAGTP¹ | 0.21 µM | Activation of turkey erythrocyte adenylate cyclase | [2] |

| Increased photolabel incorporation | 10⁻⁸ - 10⁻⁵ M | Cholecystokinin-octapeptide stimulation in pancreatic acinar plasma membranes | [3] |

| Reduction in photolabeling | ~30% | Pretreatment with cholera toxin in pancreatic acinar plasma membranes | [3] |

Experimental Protocols

This section provides a detailed methodology for a typical photoaffinity labeling experiment using [α-³²P]GTPγAN to identify receptor-activated G-proteins in a membrane preparation.

Synthesis of [α-³²P]this compound

The synthesis of radiolabeled GTPγAN is a critical first step. While detailed synthesis protocols are often proprietary, the general approach involves the enzymatic synthesis of [α-³²P]GTP from [α-³²P]ATP, followed by the chemical coupling of 4-azidoaniline to the gamma-phosphate. The final product is then purified using chromatography methods such as HPLC.

Photoaffinity Labeling Protocol

Materials:

-

Membrane preparation containing the GPCR and G-proteins of interest

-

Purified G-protein α subunits (for positive controls)

-

[α-³²P]this compound (specific activity will vary)

-

Agonist for the GPCR of interest

-

Antagonist for the GPCR of interest (for competition experiments)

-

Binding Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, and varying concentrations of MgCl₂ (optimized for the G-protein of interest)

-

GDP

-

UV lamp (254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager screen

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube on ice, combine the membrane preparation (typically 10-50 µg of protein) with the binding buffer.

-

Add GDP to a final concentration of 10 µM to ensure that G-proteins are in their inactive state.

-

Add the specific agonist to stimulate the GPCR and induce nucleotide exchange. For control experiments, use an antagonist or buffer alone.

-

Add [α-³²P]GTPγAN to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-15 minutes) to allow for agonist-induced nucleotide exchange and binding of [α-³²P]GTPγAN.

-

-

Photocrosslinking:

-

Place the reaction tubes on ice and expose them to UV light (254 nm) for a short period (e.g., 15-60 seconds). The optimal irradiation time and distance from the UV source should be determined to maximize covalent labeling while minimizing protein damage.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

-

SDS-PAGE and Autoradiography:

-

Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE on a gel of an appropriate acrylamide percentage to resolve the Gα subunits.

-

Dry the gel and expose it to autoradiography film at -80°C or a phosphorimager screen to visualize the radiolabeled proteins.

-

Mandatory Visualizations

Signaling Pathway of G-Protein Activation and Labeling

Caption: G-protein activation and photoaffinity labeling pathway.

Experimental Workflow for G-Protein Photoaffinity Labeling

References

- 1. Purification of Heterotrimeric G Protein α Subunits by GST-Ric-8 Association: PRIMARY CHARACTERIZATION OF PURIFIED Gαolf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Refolding of G protein α subunits from inclusion bodies expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart [creativebiomart.net]

The Dawn of a Powerful Tool: A Technical Guide to GTP Gamma-4-Azidoanilide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery, synthesis, and application of GTP gamma-4-azidoanilide, a pivotal tool in the study of G protein-coupled receptor (GPCR) signaling. As a photo-reactive and hydrolysis-resistant analog of guanosine triphosphate (GTP), this compound has empowered researchers to identify and characterize receptor-activated G proteins, offering profound insights into cellular communication and paving the way for novel therapeutic interventions.

Discovery and Initial Synthesis

This compound, also known as γ-(p-azidoanilide)-GTP or AAGTP, was first synthesized and utilized as a photoaffinity label for GTP-binding proteins by Pfeuffer in 1977. This seminal work laid the foundation for its widespread use in elucidating the intricate mechanisms of G protein activation. The core innovation was the introduction of a 4-azidoanilide group at the gamma-phosphate of GTP. This modification confers two crucial properties: resistance to hydrolysis by GTPases and the ability to form a covalent bond with nearby amino acid residues upon photoactivation with ultraviolet (UV) light.

The initial synthesis, as outlined in the literature, involves the reaction of GTP with 4-azidoaniline in the presence of a condensing agent. While the full, detailed protocol is best sourced from the original publications and subsequent methods articles, the general principle involves the activation of the terminal phosphate of GTP to facilitate the nucleophilic attack by the amino group of 4-azidoaniline.

Physicochemical and Binding Properties

This compound is a valuable tool due to its specific physicochemical and biological properties. A summary of its key characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C16H20N9O13P3 | PubChem |

| Molecular Weight | 639.3 g/mol | PubChem |

| IUPAC Name | [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(4-azidophenyl)phosphonamidic acid | PubChem |

| Synonyms | AAGTP, GTP Azidoanilide, γ-(p-Azidoanilide)-GTP | PubChem |

The binding of this compound to G protein alpha (Gα) subunits exhibits subtype specificity and is influenced by the presence of divalent cations like magnesium (Mg2+).

| Gα Subunit | Binding Characteristics | Mg2+ Dependence |

| Gsα | Binds AA-GTP | Requires millimolar (mM) concentrations of free Mg2+ for significant binding.[1] |

| Goα | Binds AA-GTP | Displays peak binding at approximately 100 micromolar (µM) free Mg2+.[1] |

| Giα2 | Binds AA-GTP | Displays peak binding at approximately 100 micromolar (µM) free Mg2+.[1] |

| Gzα | Poor Binding | Binds AA-GTP very poorly compared to GTPγS, regardless of Mg2+ concentration.[1] |

| Gq | Binds upon receptor activation | Vasopressin-stimulated photoaffinity labeling of Gq has an EC50 of 4 nM.[2] |

Experimental Protocols

The primary application of this compound is in photoaffinity labeling experiments to identify and quantify the activation of specific G proteins by their cognate GPCRs. The following is a generalized protocol adapted from established methods. For precise experimental details, it is crucial to consult the original and subsequent research articles, such as those by Offermanns et al. in Methods in Enzymology.

Synthesis of Radiolabeled [α-³²P]this compound

For detection and quantification, this compound is often radiolabeled. The synthesis of [α-³²P]GTP-azidoanilide has been described in the literature.[3]

Photoaffinity Labeling of G Proteins in Cell Membranes

This protocol outlines the key steps for identifying receptor-activated G proteins using [³²P]this compound.

Materials:

-

Isolated cell membranes containing the GPCR of interest.

-

Agonist for the GPCR.

-

[α-³²P]this compound.

-

Labeling Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Quenching Solution (e.g., SDS-PAGE sample buffer).

-

UV lamp (emitting at ~254 nm).

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Incubation: Incubate the cell membranes with the agonist of interest in the labeling buffer for a predetermined time at 30°C to activate the GPCRs.

-

Addition of Photoprobe: Add [α-³²P]this compound to the reaction mixture and incubate for a further 3-5 minutes at 30°C.[3] The optimal concentration of GDP and the incubation time should be determined empirically for each system.[3]

-

Photocrosslinking: Place the samples on ice and irradiate with a UV lamp for a specified duration to induce covalent crosslinking of the azido group to the G protein.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Analysis: Separate the membrane proteins by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled G proteins. The intensity of the labeled bands corresponds to the extent of G protein activation.

-

Immunoprecipitation (Optional): To confirm the identity of the labeled G proteins, the photolabeled membrane proteins can be solubilized and subjected to immunoprecipitation using specific antibodies against different Gα subunits, followed by SDS-PAGE and autoradiography.[4][5]

Visualizing the Molecular Mechanisms

G Protein Activation Cycle

The activation of a G protein by a GPCR is a cyclical process. The binding of an agonist to the GPCR triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα-GTP and Gβγ subunits, which can then interact with their respective downstream effectors. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the heterotrimer and termination of the signal.

Caption: The G protein activation and inactivation cycle.

Experimental Workflow for Photoaffinity Labeling

The process of identifying receptor-activated G proteins using this compound follows a structured experimental workflow. This involves preparing the biological sample, activating the receptor, introducing the photoprobe, inducing covalent linkage via UV light, and finally analyzing the results to identify the labeled proteins.

Caption: Workflow for identifying activated G proteins.

Conclusion

This compound has proven to be an indispensable reagent in the field of signal transduction. Its unique properties as a hydrolysis-resistant and photoreactive GTP analog have enabled the direct identification and characterization of G proteins activated by a vast array of GPCRs. The methodologies developed around this compound continue to be instrumental for researchers in academia and the pharmaceutical industry, facilitating a deeper understanding of cellular signaling and providing a robust platform for the discovery and development of novel therapeutics targeting GPCR pathways.

References

- 1. Subtype-specific binding of azidoanilido-GTP by purified G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling of two rat liver plasma membrane proteins with [32P]gamma-azidoanilido GTP in response to vasopressin. Immunologic identification as alpha subunits of the Gq class of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

The Principle of Photoaffinity Labeling with GTP Analogs: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles, methodologies, and applications of photoaffinity labeling using GTP analogs. This powerful technique is instrumental in identifying and characterizing GTP-binding proteins (G-proteins), elucidating their roles in complex signaling pathways, and facilitating the development of novel therapeutics.

Core Principles of Photoaffinity Labeling

Photoaffinity labeling (PAL) is a technique used to covalently link a ligand to its target protein through light-induced activation of a photoreactive group on the ligand. The process allows for the capture of both stable and transient protein-ligand interactions, making it an invaluable tool for studying the dynamic nature of cellular signaling.

The core of this technique lies in the design of a photoaffinity probe, which is a synthetic analog of a natural ligand (in this case, GTP). This probe is engineered to contain three essential components:

-

A Specificity Moiety: The GTP analog structure that allows it to bind reversibly and specifically to the nucleotide-binding pocket of a G-protein.

-

A Photoreactive Group: A chemical group that is inert in the dark but becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby amino acid residues in the binding pocket. Common photoreactive groups include aryl azides, benzophenones, and diazirines.

-

A Reporter Tag (Optional but Recommended): A tag, such as biotin or a radioactive isotope (e.g., ³²P), that facilitates the detection, enrichment, and identification of the labeled protein.

The general mechanism of photoaffinity labeling can be visualized as a multi-step process.

Caption: General mechanism of photoaffinity labeling.

Quantitative Data: Binding Affinities of GTP Analogs

The effectiveness of a photoaffinity probe is highly dependent on its ability to bind to the target protein with sufficient affinity. High-affinity binding ensures that the probe occupies the active site at the moment of photoactivation, leading to specific labeling. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.

| GTP Analog | Target Protein | Binding Affinity (Kd/Ka) | Comments |

| m-Acetylanilido-GTP (m-AcAGTP) | Adenylyl Cyclase (via Gs) | Ka ≈ 0.21 µM[1][2] | An activation constant (Ka) that is comparable to the non-hydrolyzable GTP analog, GppNHp. |

| Azidoanilido-GTP (AA-GTP) | Various Gα subunits | Varies significantly[3] | Binding is highly dependent on the specific Gα subunit and Mg²⁺ concentration. Gz binds very poorly. |

| 8-Azidoguanosine triphosphate (8-N₃GTP) | β-tubulin | - | Supports tubulin polymerization and covalently labels the β-monomer upon photolysis[4]. |

| DABP-GTP | Ras | Hydrolysis rate: 0.18 min⁻¹[5] | While not a photoaffinity label, this analog's interaction highlights how modifications to GTP affect binding and activity. The hydrolysis rate is 10-fold faster than GTP for wild-type Ras. |

| H-Ras (non-photoreactive control) | Raf-RBD | Kd = 20 nM | This high-affinity interaction provides a benchmark for the binding of Ras to its effectors. |

| H-Ras (non-photoreactive control) | RGF-RBD | Kd = 1 µM | Demonstrates the differential affinity of Ras for various effector proteins. |

Note: Directly comparable Kd values for many photoreactive GTP analogs are not always readily available in the literature and can vary based on experimental conditions.

Experimental Protocols

A successful photoaffinity labeling experiment followed by mass spectrometry for binding site identification involves a series of carefully executed steps. The following is a generalized, detailed protocol for labeling a G-protein in a complex mixture (e.g., cell lysate or membrane fraction) and identifying the labeled peptide.

Experimental Workflow Overview

The overall process can be broken down into several key stages, from sample preparation to data analysis.

References

- 1. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype-specific binding of azidoanilido-GTP by purified G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of a photoaffinity analog of GTP with the proteins of microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanosine triphosphatase stimulation of oncogenic Ras mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photoreactive Nucleotide Probes for Protein Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of photoreactive nucleotide probes in the identification and characterization of nucleotide-binding proteins. Nucleotide-binding proteins, such as kinases and GTPases, are crucial regulators of cellular processes and prominent targets for drug discovery. Photoreactive nucleotide probes offer a powerful tool for covalently capturing these proteins in complex biological systems, enabling their enrichment and subsequent identification by mass spectrometry.

Core Principles of Photoreactive Nucleotide Probes

Photoreactive nucleotide probes are analogs of natural nucleotides (e.g., ATP, GTP) that have been chemically modified to incorporate two key functionalities: a photoreactive group and a reporter tag.[1][2]

-

Nucleotide Analog: The core of the probe mimics a natural nucleotide, allowing it to bind to the active site of nucleotide-binding proteins.

-

Photoreactive Group: This is a chemical moiety that is inert until activated by UV light. Upon irradiation, it forms a highly reactive intermediate that covalently crosslinks the probe to the interacting protein.[3] Common photoreactive groups include aryl azides, benzophenones, and diazirines.[4]

-

Reporter Tag: This functional group enables the detection and enrichment of the probe-labeled proteins. Commonly used tags include biotin for affinity purification and fluorescent dyes for imaging.[2]

The general principle of photoaffinity labeling (PAL) involves incubating the photoreactive probe with a biological sample (e.g., cell lysate or intact cells), followed by UV irradiation to induce covalent crosslinking to target proteins. The tagged proteins are then enriched and identified using mass spectrometry.[2][4]

Experimental Workflow and Methodologies

The successful application of photoreactive nucleotide probes for protein identification relies on a well-defined experimental workflow. This section outlines the key steps, from probe synthesis to protein identification.

Synthesis of Photoreactive Nucleotide Probes

The synthesis of photoreactive nucleotide probes is a critical first step that often involves multi-step organic synthesis. A representative example is the synthesis of 8-azidoadenosine-5'-triphosphate (8-N3-ATP), a commonly used photoreactive ATP analog. The synthesis can be achieved through a combination of chemical and enzymatic methods.[1][5][6] While detailed synthetic schemes are beyond the scope of this guide, the general approach involves the chemical modification of the nucleobase to introduce the photoreactive group, followed by enzymatic or chemical phosphorylation to generate the triphosphate.[7][8]

Photoaffinity Labeling and Enrichment

A generalized workflow for photoaffinity labeling and enrichment is depicted below.

A more detailed experimental protocol is provided below, based on the use of a clickable photoreactive ATP probe.[9][10]

Experimental Protocol: Profiling of ATP-Binding Proteins

-

Cell Culture and Lysis:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation.

-

-

Photoaffinity Labeling:

-

Incubate the cell lysate with the photoreactive ATP probe (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 4°C.

-

Irradiate the mixture with UV light (e.g., 365 nm) for a defined period (e.g., 15 minutes) on ice to induce crosslinking.

-

-

Click Chemistry for Biotinylation:

-

To the cross-linked lysate, add the biotin-azide tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction.

-

Incubate for 1-2 hours at room temperature to attach the biotin tag to the alkyne handle of the probe.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical washing sequence includes a high-salt buffer, a low-salt buffer, and a buffer containing a mild detergent.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins.

-

Perform quantitative analysis to determine the relative abundance of the identified proteins in different experimental conditions.

-

Data Presentation

Quantitative proteomics data from photoaffinity labeling experiments can be presented in tables to facilitate comparison and interpretation. The following tables provide a template for presenting such data, with examples of identified proteins from a study using a clickable photoreactive ATP probe.[10]

Table 1: Identified ATP-Binding Proteins from a Clickable Photoreactive ATP Probe Experiment

| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Spectral Count |

| P00533 | EGFR | Epidermal growth factor receptor | 15 | 128 |

| P06239 | INSR | Insulin receptor | 12 | 95 |

| P27986 | ABL1 | Tyrosine-protein kinase ABL1 | 10 | 78 |

| Q13554 | EPHA2 | Ephrin type-A receptor 2 | 8 | 62 |

| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 7 | 55 |

Table 2: Quantitative Analysis of Kinase Inhibitor Targets

| Kinase | Log2 Fold Change (Inhibitor/Control) | p-value |

| ABL1 | -3.5 | 0.001 |

| EGFR | -1.2 | 0.045 |

| SRC | -2.8 | 0.005 |

| LCK | -2.5 | 0.008 |

| YES1 | -2.2 | 0.012 |

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex signaling pathways involving nucleotide-binding proteins and the experimental workflows used to study them.

Signaling Pathways

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Its activation is dependent on ATP binding for autophosphorylation.[11][12][13]

Ras GTPase Signaling Pathway

Ras is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth and differentiation. Its activity is regulated by the binding of GTP.[4][14][15][16]

Experimental and Logical Workflows

Detailed Experimental Workflow for Chemoproteomics

This diagram illustrates a more detailed workflow for a quantitative chemical proteomics experiment using photoreactive probes.

Conclusion

Photoreactive nucleotide probes are invaluable tools for the identification and characterization of nucleotide-binding proteins. This technical guide provides a comprehensive overview of the principles, experimental workflows, and data analysis strategies associated with this powerful chemoproteomic approach. The ability to covalently capture and identify nucleotide-binding proteins in their native cellular environment offers significant advantages for basic research and drug discovery, enabling the elucidation of complex signaling pathways and the identification of novel therapeutic targets.

References

- 1. Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras GTPase - Wikipedia [en.wikipedia.org]

- 5. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 8. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

GTP γ-4-Azidoanilide: A Technical Guide to a Powerful Photoaffinity Probe for GTPase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of GTP γ-4-azidoanilide as a potent tool for the investigation of GTP-binding proteins (GTPases). This photoaffinity label provides a robust method for identifying and characterizing GTPases, elucidating their roles in complex signaling pathways, and screening for potential therapeutic modulators.

Introduction to GTP γ-4-Azidoanilide

Guanosine 5'-triphosphate (GTP) γ-4-azidoanilide is a photoreactive and hydrolysis-resistant analog of GTP. Its unique chemical structure incorporates an azido group at the γ-phosphate position, which upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently crosslinks to amino acid residues within the GTP-binding pocket of a GTPase, allowing for the stable labeling and subsequent identification of these proteins.

The use of GTP γ-4-azidoanilide offers several advantages over traditional methods for studying GTPases:

-

Covalent and Specific Labeling: The photo-induced covalent bond formation provides a stable and specific tag on the GTP-binding protein, enabling its identification even in complex biological mixtures.

-

Temporal Control: The crosslinking reaction is initiated by UV light, allowing for precise temporal control over the labeling process.

-

Identification of Novel GTPases: This technique has been successfully employed to identify and characterize previously unknown GTP-binding proteins involved in various cellular processes.

Mechanism of Action: Photoaffinity Labeling

The utility of GTP γ-4-azidoanilide lies in the principle of photoaffinity labeling. The process can be summarized in the following steps:

-

Binding: GTP γ-4-azidoanilide, structurally similar to GTP, binds to the nucleotide-binding pocket of a GTPase.

-

Photoactivation: Upon irradiation with UV light (typically around 254 nm), the azido group (-N3) on the anilide moiety loses a molecule of nitrogen gas (N2), generating a highly reactive nitrene intermediate.

-

Covalent Crosslinking: The short-lived nitrene intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of amino acid residues within the GTP-binding site, forming a stable covalent bond between the probe and the protein.

-

Detection: The labeled GTPase can then be detected and identified using various techniques, such as autoradiography (if a radiolabeled version like [α-³²P]GTP γ-4-azidoanilide is used), western blotting, or mass spectrometry.

G-Protein Signaling and the Role of GTPases

GTPases are a superfamily of hydrolase enzymes that bind and hydrolyze GTP. They act as molecular switches in a vast array of cellular processes, including signal transduction, protein synthesis, intracellular trafficking, and cell proliferation. A major class of GTPases are the heterotrimeric G proteins, which are crucial components of G protein-coupled receptor (GPCR) signaling pathways.

The canonical G-protein activation cycle is a fundamental concept in cell signaling:

Canonical G-protein activation and signaling cycle.

Quantitative Data on GTP γ-4-Azidoanilide Interactions

The binding affinity and activation potential of GTP γ-4-azidoanilide can vary between different GTPases. The following table summarizes available quantitative data on the interaction of this photoaffinity probe with various G protein α subunits. It is important to note that individual G protein alpha subunits exhibit distinct requirements for binding this analog, particularly concerning the concentration of free Mg²⁺.[1]

| Gα Subunit | Peak Binding Condition (Free Mg²⁺) | Relative Binding vs. GTPγS | Reference |

| Gsα | Millimolar (mM) | - | [1] |

| Goα | ~100 µM | - | [1] |

| Giα2 | ~100 µM | - | [1] |

| Gzα | Very poor binding | - | [1] |

Experimental Protocols

The following sections provide detailed methodologies for performing photoaffinity labeling experiments using GTP γ-4-azidoanilide. These protocols are compiled from various sources and should be adapted based on the specific experimental system.

General Workflow for Photoaffinity Labeling

The overall workflow for a photoaffinity labeling experiment to identify GTP-binding proteins is as follows:

General experimental workflow for photoaffinity labeling.

Detailed Protocol for Photoaffinity Labeling of Membrane Proteins

This protocol is adapted from studies identifying G proteins in various cell types.[2][3]

Materials:

-

[α-³²P]GTP γ-4-azidoanilide: (Radiolabeled for detection)

-

Cell or tissue of interest: (e.g., pancreatic acinar cells, liver plasma membranes)

-

Homogenization Buffer: (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Incubation Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

UV Light Source: A UV lamp with a peak emission around 254 nm.

-

SDS-PAGE reagents and equipment.

-

Autoradiography film or phosphorimager.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min) to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 min) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Photoaffinity Labeling:

-

In a microcentrifuge tube on ice, combine the membrane protein suspension (e.g., 50-100 µg of protein) with the incubation buffer.

-

Add [α-³²P]GTP γ-4-azidoanilide to a final concentration of 0.1-1.0 µM.

-

To determine the specificity of labeling, prepare control samples containing a 100-fold molar excess of non-radioactive GTP or GTPγS.

-

Incubate the reaction mixture on ice for 5-10 minutes in the dark to allow for binding.

-

Place the tubes on ice under the UV lamp at a distance of 5-10 cm.

-

Irradiate with UV light (254 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

-

-

Analysis:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

-

The specifically labeled proteins should appear as dark bands that are diminished or absent in the control lanes containing excess non-radioactive GTP.

-

Applications in Research and Drug Discovery

GTP γ-4-azidoanilide is a versatile tool with numerous applications in both basic research and drug development:

-

Identification of Novel GTPases: It can be used to screen cell lysates or tissue homogenates for previously uncharacterized GTP-binding proteins.

-

Characterization of Receptor-G Protein Coupling: This probe can help determine which G proteins are activated by specific GPCRs. For instance, studies have used this compound to show that a 40 kDa protein in pancreatic acinar cells is a cholera toxin-sensitive G protein.[3]

-

Mapping the GTP-Binding Site: By identifying the crosslinked amino acid residues through techniques like mass spectrometry, it is possible to map the architecture of the GTP-binding pocket.

-

High-Throughput Screening: Photoaffinity labeling assays can be adapted for high-throughput screening of compound libraries to identify molecules that modulate the activity of specific GTPases.

Conclusion

GTP γ-4-azidoanilide is an invaluable photoaffinity probe for the study of GTPases. Its ability to covalently and specifically label GTP-binding proteins upon photoactivation provides a powerful method for their identification, characterization, and the elucidation of their roles in cellular signaling. The detailed protocols and conceptual framework provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this tool in their investigations of the complex world of GTPase-mediated processes.

References

- 1. Subtype-specific binding of azidoanilido-GTP by purified G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]

- 3. Photoaffinity labeling with GTP-gamma-azidoanilide of a cholera toxin-sensitive 40 kDa protein from pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azido Group: A Versatile Tool for Covalent Modification in Chemical Biology and Drug Discovery

An In-depth Technical Guide

The azido group (-N₃), once primarily known for its role in energetic materials, has emerged as an indispensable tool in the fields of chemical biology and drug development. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity has enabled researchers to probe and manipulate biological systems with unprecedented precision. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and diverse applications of the azido group in covalent modification, tailored for researchers, scientists, and drug development professionals.

The Chemistry of the Azido Group in Covalent Modification

The utility of the azido group in biological contexts stems from its ability to participate in a select number of highly efficient and specific chemical reactions, collectively known as "click chemistry" and other bioorthogonal ligations. These reactions allow for the covalent labeling of azide-modified biomolecules with probes, tags, or other functional moieties in complex biological environments without interfering with native biochemical processes.[1][2]

Bioorthogonal Reactions

Three primary bioorthogonal reactions have been instrumental in the application of the azido group for covalent modification:

-

Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine.[3] While being the first bioorthogonal reaction to be described, it is often characterized by slower kinetics compared to other click chemistry reactions.[4][5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile "click" reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[6] It is known for its fast reaction rates and high yields.[4][6] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity associated with CuAAC, SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst.[4][5] This makes it particularly suitable for live-cell and in vivo labeling studies.[7]

Photoaffinity Labeling

Beyond bioorthogonal chemistry, aryl azides serve as powerful photoaffinity labeling (PAL) reagents.[1][8] Upon irradiation with UV light, aryl azides generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules, including the binding pockets of target proteins.[1][9] This technique is invaluable for identifying and characterizing the binding sites of small molecules and drug candidates.[8][10]

Quantitative Comparison of Key Bioorthogonal Reactions

The choice of bioorthogonal reaction depends on the specific application, considering factors such as reaction kinetics, yield, and biocompatibility. The following tables summarize key quantitative data for CuAAC, SPAAC, and Staudinger ligation.

| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Benzyl azide + various alkynes | ~10² - 10³ | [6] |

| SPAAC | Benzyl azide + various cyclooctynes | 4.5 x 10⁻⁴ - 9.6 x 10⁻³ | [11][12] |

| Benzyl azide + DIBAC | up to 1.0 | [4] | |

| 3-azido-L-alanine + sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7) | ||

| Staudinger Ligation | Phosphinothioester + Azide | 7.7 x 10⁻³ | |

| ~10⁻³ | [4] |

Table 1: Comparison of Second-Order Rate Constants for Key Bioorthogonal Reactions.

| Reaction | Conditions | Yield | Reference(s) |

| CuAAC | Aqueous solution, room temperature | Nearly quantitative | [13] |

| SPAAC | Physiological conditions | High | [4] |

| Staudinger Ligation | Aqueous solution | 20-25% (in vitro, 2h) | [1] |

| 95% (with (diphenylphosphino)methanethiol) | [14] | ||

| Generally lower than CuAAC and SPAAC | |||

| Photoaffinity Labeling | Aryl azide probes | <30% (nitrene insertion) | [1] |

| Progesterone receptor probe | 60% (at 1h) | [15] |

Table 2: Comparison of Reaction Yields for Covalent Modification Techniques.

Experimental Protocols

This section provides detailed methodologies for the synthesis of azide-modified biomolecules and their subsequent covalent modification using the techniques discussed.

Synthesis of Azide-Modified Biomolecules

3.1.1. Synthesis of Azido Sugars (e.g., N-azidoacetylmannosamine - ManNAz)

This protocol is adapted from a method for metabolic labeling of glycans.[3]

-

Materials: Peracetylated mannosamine hydrochloride, azidoacetic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), sodium methoxide, methanol.

-

Procedure:

-

Dissolve peracetylated mannosamine hydrochloride and azidoacetic acid in DCM.

-

Add DCC and a catalytic amount of DMAP.

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by silica gel chromatography.

-

Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide to remove the acetyl groups.

-

Neutralize the reaction with an acidic resin and filter.

-

Evaporate the solvent to obtain ManNAz.

-

3.1.2. Synthesis of Azido-Functionalized Fatty Acids

This protocol provides a general method for synthesizing azido fatty acids.[15]

-

Materials: ω-bromo fatty acid, sodium azide, dimethylformamide (DMF).

-

Procedure:

-

Dissolve the ω-bromo fatty acid in DMF.

-

Add an excess of sodium azide.

-

Heat the reaction mixture at 60-80 °C overnight.

-

Cool the reaction and pour it into water.

-

Extract the azido fatty acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by silica gel chromatography if necessary.

-

3.1.3. Site-Specific Incorporation of Azido-Amino Acids into Proteins

This protocol describes the incorporation of p-azido-L-phenylalanine (AzF) into a protein expressed in E. coli.[16][17][18]

-

Materials: E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF, expression vector with the gene of interest containing an amber (UAG) codon at the desired site, Luria-Bertani (LB) media, isopropyl β-D-1-thiogalactopyranoside (IPTG), p-azido-L-phenylalanine (AzF).

-

Procedure:

-

Transform the engineered E. coli strain with the expression vector.

-

Grow the cells in LB media supplemented with the appropriate antibiotics at 37 °C to an OD₆₀₀ of 0.6-0.8.

-

Add AzF to the culture to a final concentration of 1 mM.

-

Induce protein expression with IPTG and continue to grow the cells at a reduced temperature (e.g., 18-25 °C) overnight.

-

Harvest the cells by centrifugation and purify the azide-modified protein using standard protein purification techniques.

-

Covalent Modification Protocols

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

This protocol is a generic procedure for labeling an azide-modified protein with an alkyne-containing probe.[13]

-

Materials: Azide-modified protein, alkyne-functionalized probe (e.g., a fluorescent dye), copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), a reducing agent (e.g., sodium ascorbate), buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Prepare a stock solution of the alkyne probe in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the azide-modified protein in the reaction buffer.

-

Add the alkyne probe to the protein solution.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the THPTA ligand.

-

Add the copper catalyst solution to the protein-probe mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Remove excess reagents by size-exclusion chromatography or dialysis.

-

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a cyclooctyne-conjugated fluorophore.

-

Materials: Cells metabolically labeled with an azido sugar (e.g., Ac₄ManNAz), cyclooctyne-fluorophore conjugate (e.g., DBCO-488), cell culture medium, phosphate-buffered saline (PBS).

-

Procedure:

-

Culture cells in the presence of the azido sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

Wash the cells with PBS to remove unincorporated azido sugar.

-

Add the cyclooctyne-fluorophore conjugate dissolved in cell culture medium to the cells.

-

Incubate the cells at 37 °C for 30-60 minutes.

-

Wash the cells with PBS to remove the unreacted probe.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

3.2.3. Photoaffinity Labeling of a Target Protein

This protocol outlines a general workflow for identifying the binding site of a small molecule using a photoaffinity probe.[1][8]

-

Materials: Purified target protein, aryl azide-containing photoaffinity probe, UV lamp (e.g., 365 nm), SDS-PAGE reagents, mass spectrometer.

-

Procedure:

-

Incubate the target protein with the photoaffinity probe in a suitable buffer.

-

As a control, incubate the protein with the probe and an excess of a competitive inhibitor.

-

Irradiate the samples with UV light for a specified time (e.g., 10-30 minutes) on ice to induce covalent cross-linking.

-

Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol).

-

Separate the protein samples by SDS-PAGE.

-

Visualize the labeled protein (e.g., by autoradiography if the probe is radiolabeled, or by fluorescence if the probe is fluorescently tagged).

-

Excise the labeled protein band from the gel.

-

Perform in-gel digestion of the protein (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry to identify the site of covalent modification.

-

Applications in Elucidating Signaling Pathways

The covalent modification strategies enabled by the azido group have become powerful tools for dissecting complex cellular signaling pathways. By incorporating azido groups into signaling molecules or their precursors, researchers can "fish out" and identify interacting partners, downstream targets, and post-translational modifications that govern cellular communication.

Case Study: Activity-Based Protein Profiling of Kinase Signaling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach that utilizes covalent probes to assess the functional state of enzymes in their native environment.[13][19][20] Azide-functionalized probes have been instrumental in the development of ABPP for studying kinase signaling cascades, which are often dysregulated in diseases like cancer.

Workflow for Kinase Activity Profiling:

-

Probe Design: An activity-based probe for kinases typically consists of a reactive electrophile that covalently modifies a conserved residue in the kinase active site, a linker, and a reporter tag (often an alkyne for subsequent click chemistry).

-

Cell Treatment and Lysis: Live cells or cell lysates are treated with the kinase probe.

-

Click Chemistry: The alkyne-tagged, probe-labeled kinases are then conjugated to an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent-azide for visualization) via CuAAC.

-

Enrichment and Identification: Biotinylated kinases are enriched using streptavidin beads.

-

Mass Spectrometry: The enriched proteins are digested and analyzed by mass spectrometry to identify the labeled kinases and quantify their activity levels.

By comparing the profiles of probe-labeled kinases in different cellular states (e.g., with and without a specific stimulus or drug treatment), researchers can identify kinases that are activated or inhibited, providing insights into the signaling pathways involved.

Elucidating G Protein-Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are major drug targets.[21][22] Azide-based covalent modification techniques have been employed to study GPCR signaling by identifying interacting proteins and mapping ligand binding sites.[10][22]

One approach involves metabolically incorporating an azido-amino acid into a GPCR of interest.[10] Upon activation of the receptor with its ligand, the azido group can be used to capture interacting proteins, such as G proteins and arrestins, through photo-crosslinking or proximity-based labeling followed by click chemistry.

Conclusion

The azido group has proven to be a remarkably versatile and powerful tool for the covalent modification of biomolecules. Its bioorthogonal reactivity has opened up new avenues for labeling, tracking, and manipulating biological processes in their native environment. From elucidating complex signaling pathways to identifying novel drug targets, the applications of azide-based chemistry continue to expand. As new azide-reactive probes and more efficient ligation chemistries are developed, the azido group is poised to play an even more prominent role in advancing our understanding of biology and accelerating the development of new therapeutics.

References

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mapping the ligand-binding site on a G protein-coupled receptor (GPCR) using genetically encoded photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Analysis of GPCR signaling pathway [aperbio.com]

An In-depth Technical Guide to UV Crosslinking for Studying Protein-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of UV crosslinking, a powerful technique for elucidating protein-ligand interactions. It delves into the various types of crosslinkers, detailed experimental protocols, and data analysis strategies, offering a robust resource for researchers in academia and industry.

Core Principles of UV Crosslinking

UV crosslinking is a biochemical method used to covalently link interacting molecules, such as proteins and their ligands, that are in close proximity.[1][2] This technique "freezes" transient and weak interactions, allowing for their capture and subsequent analysis.[3] The process involves irradiating a sample containing the protein and ligand with ultraviolet (UV) light, which induces the formation of a covalent bond between them.[1][4] This covalent linkage provides stable complexes that can be isolated and analyzed to identify the binding partners and map their interaction sites.[5][6]

The fundamental principle relies on the photoactivation of specific chemical groups that, upon absorbing UV energy, become highly reactive and form covalent bonds with nearby molecules.[7] This can be achieved through two main approaches:

-

Direct UV Crosslinking: This method utilizes the intrinsic photoreactivity of certain amino acid residues (e.g., tryptophan, tyrosine, phenylalanine, cysteine) and nucleic acid bases.[1] Irradiation with short-wavelength UV light (typically 254 nm) generates reactive species that can form "zero-length" crosslinks, meaning no additional spacer molecule is introduced between the interacting partners.[5][8][9][10]

-

Photoaffinity Labeling: This approach involves the use of a ligand that has been chemically modified to include a photoreactive group.[11][12] Upon UV irradiation at a specific wavelength (often longer wavelengths like 350-370 nm to minimize protein damage), the photoreactive group is activated and forms a covalent bond with the protein at or near the binding site.[7][13] This method offers greater specificity and efficiency compared to direct UV crosslinking.

Types of UV Crosslinkers

The choice of crosslinker is critical and depends on the specific application and the nature of the interacting molecules. Crosslinkers can be broadly categorized based on their reactivity and the length of the spacer arm that connects their reactive groups.

Based on Spacer Arm Length

-

Zero-Length Crosslinkers: These reagents mediate the formation of a direct covalent bond between the interacting molecules without introducing any additional atoms.[5][8][10] A common example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[8] This provides precise distance constraints, as the reactive groups must be in very close proximity to react.[8]

-

Homobifunctional Crosslinkers: These crosslinkers possess two identical reactive groups at either end of a spacer arm.[13][14] They are typically used in one-step reactions to crosslink molecules with the same functional groups, such as primary amines.[14]

-

Heterobifunctional Crosslinkers: These reagents have two different reactive groups, allowing for the sequential and controlled crosslinking of molecules with distinct functional groups (e.g., an amine and a sulfhydryl group).[11][13][14][15] This two-step process minimizes undesirable side reactions like self-conjugation and polymerization.[14]

Based on Photoreactive Group

Several types of photoreactive moieties are commonly used in photoaffinity labeling:

-

Aryl Azides (Phenyl Azides): Upon UV activation, these groups form highly reactive nitrene intermediates that can insert into C-H, N-H, and O-H bonds.[7]

-

Diazirines: These are a newer class of photoreactive groups that are more stable than aryl azides and can be activated with long-wave UV light (330-370 nm).[7][13][16][17] They form reactive carbene intermediates upon photoactivation.[7][13]

-

Benzophenones: These groups, upon UV irradiation, form a triplet excited state that can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent linkage.[11]

The following table summarizes key characteristics of commonly used photoreactive crosslinkers:

| Crosslinker Type | Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Aryl Azide-based | Aryl Azide | 250-460 | Nitrene | Can insert into various bond types.[7] |

| Diazirine-based | Diazirine | 330-370 | Carbene | More stable than aryl azides, activated by long-wave UV light.[7][13] |

| Benzophenone-based | Benzophenone | 350-360 | Triplet Excited State | Reacts primarily with C-H bonds.[11] |

Experimental Workflow

A typical UV crosslinking experiment to study protein-ligand interactions involves several key steps. The following diagram illustrates a general workflow:

Caption: A generalized workflow for a UV crosslinking experiment.

Detailed Experimental Protocol: Photoaffinity Labeling

This protocol provides a general framework for a photoaffinity labeling experiment. Optimization of specific parameters such as concentrations, incubation times, and UV exposure is crucial for success.

Materials:

-

Purified protein of interest

-

Photoreactive ligand

-

Reaction buffer (e.g., PBS, HEPES)

-

UV lamp with appropriate wavelength output (e.g., 365 nm)[18]

-

Quenching reagent (e.g., DTT, if applicable)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment or access to a mass spectrometry facility

Procedure:

-

Incubation: Mix the purified protein and the photoreactive ligand in the reaction buffer. The optimal molar ratio of ligand to protein should be determined empirically. Incubate the mixture on ice or at a specific temperature for a time sufficient to allow for binding equilibrium to be reached (e.g., 30 minutes).[19]

-

UV Irradiation: Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a 96-well plate on ice) and expose it to UV light of the appropriate wavelength and intensity.[18][19] The duration of UV exposure should be optimized to maximize crosslinking efficiency while minimizing protein damage.[18] A typical exposure might be 10-30 minutes.[18][19]

-

Quenching (Optional): After irradiation, the reaction can be quenched by adding a scavenger molecule, such as DTT, to consume any remaining reactive species.

-

Separation: Separate the reaction products by SDS-PAGE to resolve the crosslinked protein-ligand complex from the uncrosslinked protein.[1] The crosslinked complex will exhibit a higher molecular weight.

-

Analysis:

-

Western Blotting: If an antibody against the protein of interest is available, the gel can be transferred to a membrane and probed by western blotting to confirm the identity of the crosslinked species.[3]

-

Mass Spectrometry: For identification of the crosslinking site, the band corresponding to the crosslinked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (MS).[20][21] Specialized software can then be used to identify the crosslinked peptides and pinpoint the amino acid residue(s) involved in the interaction.[22][23][24]

-

Data Presentation and Analysis

Table 1: Crosslinking Efficiency of Photoreactive Ligands

| Ligand | UV Exposure Time (min) | % Crosslinked Protein |

| Bpa-P1 | 5 | ~40% |

| Bpa-P1 | 40 | 96% |

| Bpa-P2 | 40 | 78% |

| (Data adapted from a study on photocrosslinking of BRD3-BD2 with pBpa-containing ligands)[18] |

Table 2: Identification of Crosslinked Residues by Mass Spectrometry

| Protein | Crosslinked Residue(s) | Ligand | Mass Shift (Da) |

| E. coli SSB | Tryptophan-54, Tryptophan-88 | 5-iodouracil-containing DNA | Varies |

| (Data from a study on UV-cross-linked E. coli single-stranded DNA binding protein)[20] |

Logical Relationships and Signaling Pathways

UV crosslinking can be integrated into broader studies to understand complex biological processes. The following diagram illustrates the logical relationship between identifying a protein-ligand interaction and its downstream functional consequences.

Caption: Logical flow from interaction discovery to functional understanding.

Applications in Drug Discovery

UV crosslinking is a valuable tool in the drug discovery pipeline.[25] Its applications include:

-

Target Identification and Validation: Identifying the direct molecular targets of a drug candidate.[12]

-

Binding Site Mapping: Determining the precise location where a ligand binds to its target protein, which is crucial for structure-based drug design.[6][12]

-

Screening for Modulators of Protein-Protein Interactions: Identifying small molecules that can disrupt or stabilize protein-protein interactions.[15]

-

DNA-Encoded Library (DEL) Screening: A photo-cross-linking selection method for DELs can be used to screen for moderate-affinity ligands.[16][17]

Advantages and Limitations

Advantages:

-

Captures Transient Interactions: UV crosslinking can trap weak and transient interactions that are difficult to study with other methods.[3]

-

Provides Direct Evidence of Interaction: The formation of a covalent bond provides unambiguous evidence of a direct interaction.

-

"Zero-Distance" Information: It identifies molecules that are in very close proximity.[4]

-

Versatility: A wide range of crosslinkers is available for targeting different functional groups and for various applications.[13]

Limitations:

-

Low Efficiency: The efficiency of UV crosslinking can be low, requiring sensitive detection methods.[4]

-

Potential for Photodamage: High-energy UV light can damage proteins and other biomolecules.[26]

-

Bias: UV crosslinking can be biased towards certain amino acids or nucleotide bases.[4]

-

Artifacts: The high reactivity of the photoactivated species can sometimes lead to non-specific crosslinking.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Analysis of protein ligand-receptor binding by photoaffinity cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 12. drughunter.com [drughunter.com]

- 13. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 15. scbt.com [scbt.com]

- 16. Quantitative Validation and Application of the Photo-Cross-Linking Selection for Double-Stranded DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analyzing RNA-Protein Crosslinking Sites in Unlabeled Ribonucleoprotein Complexes by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry | Semantic Scholar [semanticscholar.org]

- 24. Analysis of protein-DNA interactions in chromatin by UV induced cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ebeammachine.com [ebeammachine.com]

- 26. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Identification of Novel GTP-Binding Proteins Utilizing GTP Gamma-4-Azidoanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of GTP gamma-4-azidoanilide, a photoaffinity labeling reagent, for the discovery and characterization of novel GTP-binding proteins. GTP-binding proteins, or G-proteins, are critical regulators of a vast array of cellular signaling pathways, making them a significant class of targets for therapeutic intervention. The methodologies detailed herein offer a robust framework for identifying these proteins in their native cellular context, paving the way for a deeper understanding of their physiological roles and their potential as drug targets.

Introduction to GTP-Binding Proteins and Photoaffinity Labeling

Guanosine triphosphate (GTP)-binding proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control a multitude of cellular processes.[1][2][3] This regulation is central to signal transduction, protein synthesis, cell proliferation, differentiation, and intracellular trafficking.[1][2][4][5] Given their pivotal role in cellular signaling, the identification of novel GTP-binding proteins is a key objective in both basic research and drug discovery.

Photoaffinity labeling is a powerful technique for covalently tagging interacting molecules within a complex biological sample.[6][7] This method employs a photoreactive probe, such as this compound, which is an analog of GTP.[8] The probe first binds non-covalently to the GTP-binding pocket of a protein. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene, which then forms a stable covalent bond with nearby amino acid residues in the binding site.[7] This permanent "tagging" allows for the subsequent isolation, enrichment, and identification of the GTP-binding protein using proteomic techniques like mass spectrometry.

The Probe: this compound

This compound (AAGTP) is a non-hydrolyzable GTP analog that incorporates a photoreactive 4-azidoanilide group at the gamma-phosphate position.[8][9] This modification allows it to mimic the natural ligand, GTP, and bind to the active site of G-proteins. The non-hydrolyzable nature of the phosphoroamidate bond ensures that the probe remains in the binding pocket long enough for photo-crosslinking to occur.

Quantitative Data on GTP Analog Interactions

| GTP Analog | Protein/System | Parameter | Value | Reference |

| m-Acetylanilido-GTP (m-AcAGTP) | Turkey Erythrocyte Adenylate Cyclase | Apparent Ka for activation | 0.21 µM | [10] |

| Azidoanilido-GTP (AAGTP) | Purified Go alpha subunit | Optimal Free Mg2+ for binding | ~100 µM | [8] |

| Azidoanilido-GTP (AAGTP) | Purified Gi2 alpha subunit | Optimal Free Mg2+ for binding | ~100 µM | [8] |

| Azidoanilido-GTP (AAGTP) | Purified Gs alpha subunit | Optimal Free Mg2+ for binding | Millimolar levels | [8] |

| Azidoanilido-GTP (AAGTP) | Purified Gz alpha subunit | Binding Potential | Very poor | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the identification of novel GTP-binding proteins using this compound.

Cell Lysis and Protein Extraction

-

Cell Culture: Grow cells of interest to the desired confluency (typically 80-90%).

-

Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Scrape the cells into a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of buffer may need to be optimized to ensure the solubility and integrity of the target proteins.

-

Homogenization: Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Photoaffinity Labeling with this compound

-